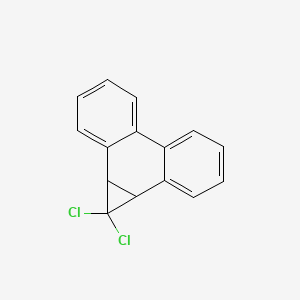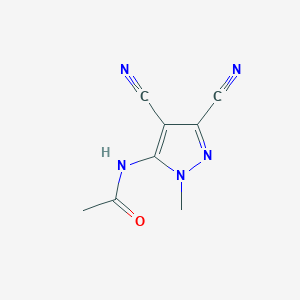![molecular formula C13H15ClO4 B13999581 2-[(4-Chloro-2-methylphenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one CAS No. 65269-58-1](/img/structure/B13999581.png)
2-[(4-Chloro-2-methylphenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one is an organic compound with a complex structure that includes a chlorinated phenoxy group and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one typically involves multiple steps. One common method starts with the chlorination of toluene to introduce the chlorine atom, followed by methoxylation to form the phenoxy group . The dioxolane ring is then formed through a cyclization reaction involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and controlled reaction conditions ensures the production of high-purity 2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine . Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various halogenated derivatives .
Aplicaciones Científicas De Investigación
2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, potentially inhibiting or activating biological processes . The dioxolane ring may also play a role in stabilizing the compound and enhancing its activity .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with a similar structure and applications.
Mecoprop: A post-emergence herbicide with a similar phenoxy group.
Uniqueness
2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one is unique due to its combination of a chlorinated phenoxy group and a dioxolane ring. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propiedades
Número CAS |
65269-58-1 |
|---|---|
Fórmula molecular |
C13H15ClO4 |
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
2-[(4-chloro-2-methylphenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C13H15ClO4/c1-8-6-9(14)4-5-10(8)16-7-11-17-12(15)13(2,3)18-11/h4-6,11H,7H2,1-3H3 |
Clave InChI |
YEBFNUFFGYISEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCC2OC(=O)C(O2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl[(3,4-dimethylphenyl)amino]propanedioate](/img/structure/B13999499.png)
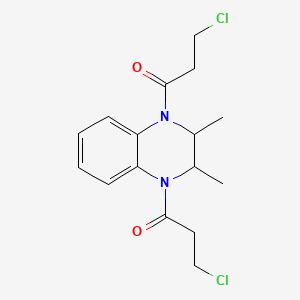
![(Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13999509.png)
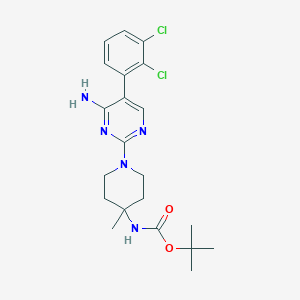
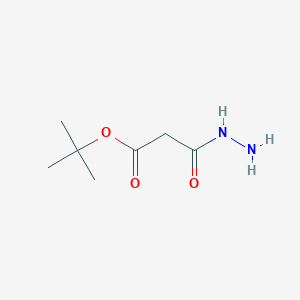
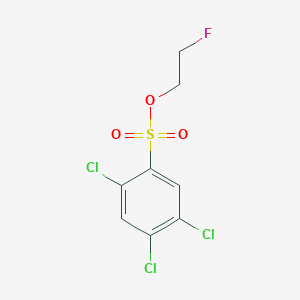
![N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide](/img/structure/B13999537.png)
![tert-Butyl (1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)ethyl)carbamate](/img/structure/B13999538.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 4,7-dihydro-3-(phenylmethyl)-5-(trichloromethyl)-](/img/structure/B13999545.png)

